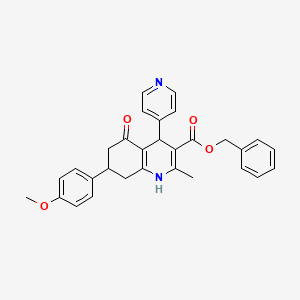![molecular formula C15H17ClN2O5 B5067422 1-[3-(2-chloro-6-methylphenoxy)propyl]-1H-imidazole oxalate](/img/structure/B5067422.png)
1-[3-(2-chloro-6-methylphenoxy)propyl]-1H-imidazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-chloro-6-methylphenoxy)propyl]-1H-imidazole oxalate, commonly known as Clotrimazole, is an antifungal medication that is used to treat various fungal infections. Clotrimazole belongs to the class of imidazole antifungal agents, which work by inhibiting the growth and replication of fungi.
Wirkmechanismus
Clotrimazole works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. Ergosterol is required for the proper functioning of the cell membrane, and its inhibition leads to the disruption of the fungal cell membrane, ultimately leading to the death of the fungus. Clotrimazole acts specifically on the fungal cell membrane and does not affect human cells, making it a safe and effective antifungal agent.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have minimal toxicity and is well-tolerated by humans. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 2 hours of administration. Clotrimazole is metabolized in the liver and excreted in the urine and feces. It has been shown to have a half-life of approximately 2 hours in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Clotrimazole is its broad-spectrum antifungal activity, which makes it useful for a wide range of scientific research applications. Additionally, Clotrimazole is readily available and relatively inexpensive, making it a cost-effective option for scientific research. However, one limitation of Clotrimazole is that it may not be effective against all fungal species, and some fungi may develop resistance to the drug over time.
Zukünftige Richtungen
There are several future directions for research involving Clotrimazole. One area of focus could be the development of new formulations of the drug, such as topical creams or inhalable aerosols, to improve its efficacy and delivery. Additionally, researchers could investigate the potential use of Clotrimazole in combination with other antifungal agents to enhance its effectiveness. Finally, there is a need for further research into the mechanisms of fungal growth and replication, as well as the development of new antifungal drugs to combat emerging fungal infections.
Synthesemethoden
The synthesis of Clotrimazole involves the reaction of 1-(2-chloro-6-methylphenyl)-2-(1-imidazolyl)ethanol with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to form Clotrimazole oxalate. The synthesis of Clotrimazole is a well-established process and has been extensively studied in the literature.
Wissenschaftliche Forschungsanwendungen
Clotrimazole has been used in various scientific research studies due to its antifungal properties. It has been shown to be effective against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Clotrimazole has been used in studies to investigate the mechanisms of fungal growth and replication, as well as to identify potential targets for antifungal drugs. Additionally, Clotrimazole has been used in studies investigating the role of fungi in various diseases, such as asthma and cystic fibrosis.
Eigenschaften
IUPAC Name |
1-[3-(2-chloro-6-methylphenoxy)propyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O.C2H2O4/c1-11-4-2-5-12(14)13(11)17-9-3-7-16-8-6-15-10-16;3-1(4)2(5)6/h2,4-6,8,10H,3,7,9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPYXFVAIQPLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCN2C=CN=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-chloro-6-methylphenoxy)propyl]-1H-imidazole oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-benzyl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5067346.png)


![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5067362.png)
![3-cyclohexyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5067364.png)
![2-[(4-bromobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5067371.png)
![2-chloro-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5067383.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B5067389.png)
![1-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5067396.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B5067401.png)
![4,4,4-trifluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5067403.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5067424.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067433.png)